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Compound of Interest

4-amino-N-(4-
Compound Name: _
methoxyphenyl)benzamide

Cat. No.: B113204

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of
a wide array of therapeutic agents. This guide provides a comparative analysis of 4-amino-N-
(4-methoxyphenyl)benzamide and other benzamide derivatives, highlighting their diverse
biological activities. While direct experimental data for 4-amino-N-(4-
methoxyphenyl)benzamide's biological activity is not extensively documented in publicly
available literature, its structural features provide a valuable reference point for understanding
the structure-activity relationships within the broader benzamide class. This report will compare
its physicochemical properties with those of benzamide derivatives that have demonstrated
significant activity as DNA methyltransferase (DNMT) inhibitors, antiviral agents, anticancer
therapeutics, and antimicrobial compounds.

Physicochemical Properties of 4-amino-N-(4-
methoxyphenyl)benzamide and Selected Derivatives

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and
pharmacodynamic behavior. The following table outlines these properties for our reference
compound and other biologically active benzamide derivatives.
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Topological
Molecular
Molecular ) Polar
Compound Structure Weight ( XLogP3
Formula Surface Area

g/mol ) A2)

4-amino-N-
(4-

C14H14N202 242.27[1] 1.9[1] 64.4[1]
methoxyphen

yl)benzamide

SGI-1027
(DNMT C27H23N-70 461.52 4.5 114.1
Inhibitor)

3-amino-N-

(4-

E:Ii)mophenyl) C14H13BrN20 321.17 3.4 75.5
methoxybenz

amide

(Antiviral)

F8

(Anticancer)

C24H24FNsOs3 449.48 3.8 108.9

N-(4-
bromophenyl)
benzamide Ci13H10BrNO 276.13 3.5 29.1

(Antimicrobial

)

Comparative Biological Activities of Benzamide
Derivatives

The versatility of the benzamide scaffold is evident in the wide range of biological targets it can
be engineered to interact with. The following table summarizes the activities of several classes
of benzamide derivatives. It is important to note that no specific biological activity data for 4-
amino-N-(4-methoxyphenyl)benzamide was identified in the reviewed literature.
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Class of ) ) o
_ Example Biological Quantitative
Benzamide o Target
o Compound Activity Data
Derivative
hDNMT1 ICso:
o DNMT1,
o Inhibition of DNA 10 pM,
DNMT Inhibitor SGI-1027 ) DNMT3A,
methylation hDNMT3A ECso:
DNMT3B
0.9 uM[2]
3-amino-N-(4-
o bromophenyl)-4- Inhibition of viral ) [Cs0: 5.7 -12
Antiviral Agent ) o Enterovirus 71
methoxybenzami  replication MM[3]
de
Cytotoxicity Undifferentiated
) ) ) HGC-27 ICso:
Anticancer Agent  F8 against cancer gastric cancer
0.26 pM[4][5]
cells cells
B E. coli MIC: 3.12
o ) N-(4- o Gram-positive -
Antimicrobial Inhibition of pg/mL, B. subtilis
bromophenyl)be ) and Gram-
Agent ] bacterial growth ] ) MIC: 6.25
nzamide negative bacteria
Hg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key biological assays cited in this guide.

DNA Methyltransferase (DNMT) Inhibition Assay
(Colorimetric)

This assay quantifies the activity of DNMT enzymes.

Principle: DNMT enzymes transfer a methyl group from a donor to a DNA substrate coated on

a microplate well. The methylated DNA is then detected using a specific antibody and a

colorimetric readout.

Procedure:
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o Reaction Setup: In a 96-well plate, add the DNMT assay buffer, the methyl group donor (S-
adenosyl-L-methionine), the purified DNMT1 enzyme, and the test compound at various
concentrations.[7]

o Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow the methylation
reaction to occur.[7][8]

e Washing: Wash the wells to remove unreacted components.[7]

e Antibody Incubation: Add a capture antibody specific for methylated DNA and incubate at
room temperature for 60 minutes.[7][8]

e Secondary Antibody and Detection: After another wash step, add a secondary antibody
conjugated to an enzyme. Following incubation and a final wash, add a developing solution
that produces a colorimetric signal.[7][8]

o Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The degree
of inhibition is calculated relative to the untreated control.[7][8]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound that inhibits the formation of
viral plagques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the
presence of the test compound. The ability of the compound to inhibit viral replication is
quantified by the reduction in the number of plaques (zones of cell death) formed.

Procedure:

o Cell Seeding: Seed host cells (e.g., Vero cells) in a multi-well plate and incubate until a
confluent monolayer is formed.[9]

e Compound and Virus Addition: Treat the cells with various concentrations of the benzamide
derivative. After a short incubation, infect the cells with Enterovirus 71.[10]

e Overlay and Incubation: After an adsorption period, remove the virus-containing medium and
add an overlay medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to
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adjacent cells. Incubate the plates for several days to allow for plaque formation.[11]

o Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains living
cells. Plaques will appear as clear zones where cells have been lysed by the virus.[10]

o Data Analysis: Count the number of plaques in each well. The ICso value is the concentration
of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their
viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is
reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.
The amount of formazan produced is proportional to the number of viable cells.

Procedure:

o Cell Seeding: Plate cancer cells (e.g., HGC-27) in a 96-well plate and allow them to adhere
overnight.

o Compound Treatment: Expose the cells to various concentrations of the benzamide
derivative for a specified period (e.g., 72 hours).[4]

o MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable
cells to metabolize the MTT into formazan crystals.

o Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance of the solution at a specific wavelength
(typically around 570 nm) using a microplate reader.

o Data Analysis: The ICso value, the concentration of the compound that inhibits cell growth by
50%, is calculated from the dose-response curve.
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Antimicrobial Susceptibility Testing (Broth
Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to
inhibit the growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and
a standardized inoculum of the target microorganism is added. The MIC is the lowest
concentration of the compound that prevents visible growth of the microbe.

Procedure:

Preparation of Compound Dilutions: Serially dilute the benzamide derivative in a suitable
broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[12]

¢ Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli
or S. aureus) corresponding to a 0.5 McFarland standard.[12]

¢ Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[12]
« Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

e MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible bacterial growth (turbidity) is observed.[12]

Visualizing Synthesis and Mechanisms

To further elucidate the relationships between these compounds and their biological functions,
the following diagrams illustrate a general synthesis pathway, a key signaling pathway, and a
conceptual workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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